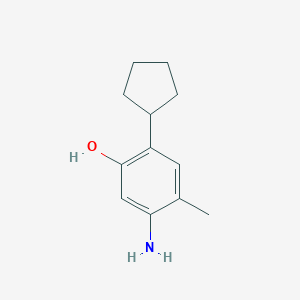

5-Amino-2-cyclopentyl-4-methylphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

5-amino-2-cyclopentyl-4-methylphenol |

InChI |

InChI=1S/C12H17NO/c1-8-6-10(9-4-2-3-5-9)12(14)7-11(8)13/h6-7,9,14H,2-5,13H2,1H3 |

InChI Key |

QDTMCWNYKZWNGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1N)O)C2CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Amino 2 Cyclopentyl 4 Methylphenol

Retrosynthetic Analysis of 5-Amino-2-cyclopentyl-4-methylphenol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves the process of deconstructing a target molecule into simpler, commercially available, or readily synthesizable precursors. wikipedia.orgamazonaws.com

For this compound, the primary disconnections involve the carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds associated with the aromatic ring.

C-N Bond Disconnection: This is a common and effective strategy for aromatic amines. This disconnection points to a precursor such as a nitrophenol derivative, where the amino group can be introduced via the reduction of a nitro group. This approach is advantageous as the directing effects of the hydroxyl and alkyl groups can be strategically utilized during the nitration step. The precursor would be 2-cyclopentyl-4-methylphenol (B15399036), which would then undergo nitration and subsequent reduction.

C-C Bond Disconnection (Cyclopentyl Group): Disconnecting the cyclopentyl group from the phenol (B47542) ring suggests a Friedel-Crafts type reaction. This would involve the alkylation of a substituted phenol, such as 4-methylphenol or 3-amino-4-methylphenol, with a cyclopentylating agent (e.g., cyclopentyl bromide or cyclopentene) in the presence of a Lewis acid catalyst. numberanalytics.com The regioselectivity of this alkylation is a critical factor to consider.

C-C Bond Disconnection (Methyl Group): While less common for this specific target, disconnecting the methyl group could be considered, leading to a 5-amino-2-cyclopentylphenol precursor.

Based on these disconnections, plausible precursors for the synthesis of this compound include:

2-Cyclopentyl-4-methyl-5-nitrophenol

2-Cyclopentyl-4-methylphenol

3-Amino-4-methylphenol

4-Methylphenol

Classical Synthetic Routes to Aminophenol and Cyclopentylphenol Scaffolds

Classical synthetic methods provide a robust foundation for the synthesis of the key structural motifs present in this compound.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for introducing substituents onto an aromatic ring. wikipedia.org The hydroxyl group of a phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. wikipedia.org

Friedel-Crafts Alkylation: This reaction can be used to introduce the cyclopentyl and methyl groups. For instance, the reaction of phenol with a cyclopentylating agent like cyclopentene (B43876) or a cyclopentyl halide in the presence of a Lewis acid (e.g., AlCl₃) or a strong acid catalyst can yield cyclopentylphenol. However, Friedel-Crafts alkylation is often associated with challenges such as polyalkylation and rearrangement of the alkyl group, although the latter is not a concern with a cyclic alkyl group. The reaction of p-cresol (B1678582) with a cyclopentylating agent would be a direct approach to the 2-cyclopentyl-4-methylphenol intermediate.

| Reaction | Electrophile | Catalyst | Typical Conditions |

| Friedel-Crafts Alkylation | R-X, Alkenes | Lewis Acids (AlCl₃, FeCl₃), Strong Acids (H₂SO₄) | Anhydrous, often at low temperatures |

| Nitration | NO₂⁺ (from HNO₃/H₂SO₄) | H₂SO₄ | Low temperatures to control selectivity |

| Halogenation | Br₂, Cl₂ | Lewis Acids (FeBr₃, AlCl₃) | Anhydrous, room temperature or below |

Nucleophilic aromatic substitution (SNAr) is another pathway for introducing an amino group, typically by displacing a leaving group such as a halogen. libretexts.org This method is most effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. scranton.edu

For the synthesis of this compound, a precursor such as 5-halo-2-cyclopentyl-4-methylphenol could react with an ammonia (B1221849) equivalent. However, the presence of activating hydroxyl and alkyl groups makes this a less favorable approach compared to the reduction of a nitro group, as the ring is not "activated" for nucleophilic attack.

| Reaction | Nucleophile | Substrate Requirement | Typical Conditions |

| SNAr | NH₃, NHR₂, NR₃ | Electron-withdrawing group ortho/para to leaving group | High temperatures, often in a sealed vessel |

| Buchwald-Hartwig Amination | Amines | Aryl halides/triflates | Palladium catalyst, phosphine (B1218219) ligand, base |

The reduction of an aromatic nitro group is one of the most common and reliable methods for the synthesis of aromatic amines. youtube.com This approach is highly applicable to the synthesis of this compound. The synthesis would first involve the nitration of 2-cyclopentyl-4-methylphenol. The directing effects of the ortho-hydroxyl and para-methyl groups would favor nitration at the 5-position. The resulting 2-cyclopentyl-4-methyl-5-nitrophenol can then be reduced to the target amine.

Common reducing agents for this transformation include:

Metal-Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support (e.g., Pd/C). acs.orgacs.org This method is often preferred due to cleaner reaction profiles and easier product isolation.

| Reducing Agent | Catalyst/Conditions | Advantages | Disadvantages |

| Metal/Acid (e.g., Fe/HCl) | Acidic medium | Inexpensive, widely used | Stoichiometric amounts of metal, acidic waste |

| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, Raney Ni | High yield, clean reaction | Requires specialized hydrogenation equipment |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Milder conditions | Catalyst may be expensive |

Modern Catalytic Approaches in the Synthesis of this compound

Modern catalytic methods offer significant advantages in terms of efficiency, selectivity, and milder reaction conditions.

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination): This powerful reaction allows for the formation of C-N bonds between aryl halides or triflates and amines in the presence of a palladium catalyst and a phosphine ligand. nih.gov In a potential synthesis of the target molecule, a precursor like 5-bromo-2-cyclopentyl-4-methylphenol could be coupled with an ammonia surrogate. This method provides excellent functional group tolerance.

Copper-Catalyzed Amination (Ullmann Condensation): This is a classical method that has seen modern advancements with the use of specific ligands to facilitate the coupling of aryl halides with amines at lower temperatures. mdpi.com Similar to the Buchwald-Hartwig reaction, it could be applied to a halogenated precursor.

Reductive Amination of Phenols: Direct reductive amination of phenols to form cyclohexylamines has been developed using various catalysts, including palladium and nickel. rsc.orgnih.gov While this typically leads to the saturation of the aromatic ring, modifications of this approach could potentially be explored for direct amination of the phenol ring under specific conditions. Recent studies have explored the reductive amination of phenol with ammonia or amines over catalysts like Rh-PVP. oup.commdpi.com

| Catalytic Reaction | Metal Catalyst | Ligand | Reactants |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphines (e.g., BINAP, XPhos) | Aryl halide/triflate, Amine |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O) | Diamines, Phenanthrolines | Aryl halide, Amine |

| Reductive Amination | Rhodium, Palladium, Nickel | Various supports (e.g., Carbon, Alumina) | Phenol, Amine, H₂ |

Stereochemical Considerations in the Synthesis of this compound Derivatives (if applicable)

The parent molecule, this compound, is achiral. However, the synthesis of chiral derivatives, for example, through substitution on the cyclopentyl ring or the amino group, would require stereochemical control. The synthesis of chiral aminophenol derivatives is of significant interest, as they can serve as valuable ligands in asymmetric catalysis. nih.gov

The synthesis of a library of chiral imidazoline-aminophenol ligands has been reported. nih.gov This work highlights a strategy where stereogenic centers are introduced through the use of chiral amines in the synthetic sequence. For instance, if a chiral derivative of this compound were to be synthesized with a stereocenter on a substituent attached to the amino group, a chiral amine could be used in a Buchwald-Hartwig amination reaction.

Furthermore, the synthesis of planar-chiral [2.2]paracyclophane-based ligands has been achieved starting from a chiral [2.2]paracyclophane-derived aminophenol. dicp.ac.cn This demonstrates that a chiral aminophenol scaffold can be a versatile starting material for the synthesis of complex chiral molecules. While not directly applicable to the achiral target compound, these examples provide a framework for the stereoselective synthesis of its potential chiral derivatives.

Advanced Structural Elucidation and Conformational Analysis of 5 Amino 2 Cyclopentyl 4 Methylphenol

X-ray Crystallography of 5-Amino-2-cyclopentyl-4-methylphenol and its Co-crystals/Salts

Hydrogen Bonding Network Analysis

In instances where the hydroxyl and amino groups are in proximity, as seen in ortho-aminophenols, both O-H···N and N-H···O intramolecular hydrogen bonds can form. bohrium.comresearchgate.net The presence of bulky substituents can influence the formation and strength of these bonds. bohrium.comresearchgate.net For example, the introduction of tert-butyl groups has been shown to strengthen the O-H···N bond while preventing the formation of an N-H···O bond. bohrium.comresearchgate.net The formation of these intramolecular hydrogen bonds can impact the reactivity of the molecule. bohrium.comresearchgate.net

Within a crystalline structure, molecules of this compound are likely to be interconnected by a series of intermolecular hydrogen bonds. The hydroxyl group can function as both a hydrogen bond donor and acceptor, while the amino group can donate two hydrogen atoms and accept one, leading to the formation of complex hydrogen-bonded networks. wikipedia.orgncert.nic.in This type of bonding is known to significantly affect the melting points of compounds; for instance, 2-aminophenol (B121084) has a much higher melting point than similar compounds due to this extensive hydrogen bonding. wikipedia.org The specific arrangement of these bonds, which can be elucidated by X-ray crystallography, dictates the final crystal lattice structure. rsc.org

| Functional Group | Donor/Acceptor Capability | Potential Interactions |

|---|---|---|

| Hydroxyl (-OH) | Donor and Acceptor | O-H···N, O-H···O |

| Amino (-NH2) | Donor (x2) and Acceptor | N-H···O, N-H···N |

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that are not applicable to the achiral this compound. However, should a chiral derivative of this compound be synthesized, these methods would be essential for determining its absolute configuration.

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light, providing detailed information about the stereochemistry of a chiral molecule. nih.govnih.govresearchgate.net For a chiral derivative, the experimental VCD spectrum could be compared with computationally predicted spectra to definitively establish its absolute configuration. nih.govresearchgate.net VCD is particularly sensitive to the conformational mobility of molecules in solution. researchgate.netmdpi.com

ECD spectroscopy, which measures the differential absorption of circularly polarized UV-visible light, provides insights into the electronic structure of a chiral molecule. researchgate.netresearchgate.net The characteristics of the ECD spectrum are directly related to the absolute configuration of the molecule's chromophores. researchgate.net ECD is a powerful tool for studying conformational changes and can be used to monitor the self-assembly of chiral molecules. researchgate.netnih.gov

Conformational Analysis via Computational and Experimental Methods

The conformational flexibility of this compound is primarily determined by the orientation of the cyclopentyl ring relative to the phenol (B47542) ring and the rotational freedom of the hydroxyl and amino substituents.

Preferred Conformations of the Cyclopentyl Ring and Aromatic Substituents

The cyclopentyl ring is not planar and typically adopts either an "envelope" or a "twist" conformation to alleviate torsional strain. libretexts.orgmasterorganicchemistry.com The energy barrier between these conformations is low, allowing for rapid interconversion at room temperature through a process known as pseudorotation. dalalinstitute.comlibretexts.org The most stable conformation for a substituted cyclopentane, such as in this compound, will be influenced by the steric interactions between the substituents on the aromatic ring. researchgate.net

Computational techniques like Density Functional Theory (DFT) are valuable for determining the relative energies of different conformations. nih.gov Experimental validation of these theoretical findings can be achieved through methods like X-ray crystallography, which provides precise atomic coordinates in the solid state.

Torsional Angle Analysis and Conformational Isomerism

The various spatial arrangements of the atoms in this compound, arising from rotation around its single bonds, are known as conformational isomers or conformers. vaia.comlibretexts.org These different conformations can be described by a set of torsional (or dihedral) angles. saskoer.ca

| Torsional Angle | Description |

|---|---|

| C1-C2-C(cyclopentyl)-C(cyclopentyl) | Defines the orientation of the cyclopentyl ring relative to the phenol ring. |

| C4-C5-N-H | Describes the rotation of the amino group. |

| C2-C1-O-H | Describes the rotation of the hydroxyl group. |

Information Not Available for this compound

Following a comprehensive and thorough search of scientific literature, chemical databases, and patent records, no specific information was found for the chemical compound "this compound." Consequently, it is not possible to generate an article on the reactivity and mechanistic studies of this particular compound as requested.

The explicit instructions to focus solely on "this compound" and not introduce information on related compounds prevent the use of data from structurally similar aminophenols. The scientific record, as accessible through extensive searches, does not appear to contain studies on the O-alkylation, O-acylation, phenolic oxidation, N-alkylation, N-acylation, diazotization, coupling reactions, or amine oxidation and reduction chemistry of this specific molecule.

Therefore, the detailed article outline concerning the reactivity of the phenolic hydroxyl and aromatic amino groups of this compound cannot be completed at this time due to the absence of published research on this compound.

Reactivity and Mechanistic Studies of 5 Amino 2 Cyclopentyl 4 Methylphenol

Reactivity of the Aromatic Ring System

The phenol (B47542) ring in 5-Amino-2-cyclopentyl-4-methylphenol is electron-rich, making it highly susceptible to electrophilic attack and prone to oxidation. Conversely, nucleophilic substitution requires significant activation.

Electrophilic Aromatic Substitution Patternsmasterorganicchemistry.com

Electrophilic Aromatic Substitution (EAS) on this compound is governed by the cumulative directing effects of its four substituents. The hydroxyl (-OH) and amino (-NH2) groups are powerful activating ortho-, para-directors, while the cyclopentyl and methyl groups are weaker activating ortho-, para-directors. youtube.comppor.az

The positions on the aromatic ring are numbered as follows: C1-OH, C2-cyclopentyl, C3-H, C4-methyl, C5-NH2, and C6-H.

The hydroxyl group at C1 directs incoming electrophiles to positions C2 (blocked), C4 (blocked), and C6.

The amino group at C5 directs to positions C6 and C4 (blocked).

Both of the strongest activating groups synergistically direct electrophiles to the C6 position, which is the only unsubstituted carbon activated by both groups. Therefore, electrophilic substitution is overwhelmingly predicted to occur at the C6 position. This is consistent with studies on related 2-cycloalkyl-4-methylphenols, where electrophilic attack (aminomethylation) also occurs at the C6 position, ortho to the hydroxyl group and para to the methyl group. researchgate.net

| Reaction | Typical Reagents | Predicted Major Product |

|---|---|---|

| Halogenation | Br2 in CCl4 | 6-Bromo-5-amino-2-cyclopentyl-4-methylphenol |

| Nitration | Dilute HNO3 | 6-Nitro-5-amino-2-cyclopentyl-4-methylphenol |

| Sulfonation | Fuming H2SO4 | 5-Amino-2-cyclopentyl-6-hydroxy-4-methylbenzenesulfonic acid |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-(5-Amino-2-cyclopentyl-6-hydroxy-4-methylphenyl)ethanone |

Nucleophilic Aromatic Substitution on Activated Derivativesnih.gov

The electron-rich nature of the phenol ring makes it inherently resistant to classical nucleophilic aromatic substitution (SNAr), which requires the presence of strong electron-withdrawing groups. mdpi.comnih.gov For a nucleophilic substitution to occur on the ring of this compound, one of its existing substituents must be converted into a good leaving group.

The most viable pathway involves the transformation of the amino group at C5 into a diazonium salt (-N₂⁺). This is typically achieved by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. nih.gov The resulting diazonium group is an excellent leaving group and can be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer and Schiemann reactions.

| Target Product (Substitution at C5) | Reagents for Diazotization | Reagents for Nucleophilic Displacement | Reaction Name |

|---|---|---|---|

| 5-Chloro-2-cyclopentyl-4-methylphenol | NaNO2, HCl (aq), 0-5 °C | CuCl | Sandmeyer Reaction |

| 5-Bromo-2-cyclopentyl-4-methylphenol | NaNO2, HBr (aq), 0-5 °C | CuBr | Sandmeyer Reaction |

| 5-Cyano-2-cyclopentyl-4-methylphenol | NaNO2, H2SO4 (aq), 0-5 °C | CuCN | Sandmeyer Reaction |

| 5-Fluoro-2-cyclopentyl-4-methylphenol | NaNO2, HBF4 (aq), 0-5 °C | Heat (Δ) | Schiemann Reaction |

Cycloaddition Reactions (e.g., Diels-Alder, if structurally enabled)

For the aromatic ring of a phenol to participate as the diene component in a Diels-Alder reaction, it must first undergo dearomatization to form a cyclohexadienone. This process typically requires an oxidative step. acs.org For instance, the oxidation of some 2-aminophenols can lead to quinone-imine intermediates which may then undergo cycloaddition. acs.org While theoretically possible for this compound, this reaction pathway is not commonly observed and would require specific oxidizing conditions to overcome the significant energy barrier of disrupting the aromatic system. No specific examples for this compound are documented.

Reactivity of the Cyclopentyl and Methyl Substituents

The alkyl groups attached to the aromatic ring also possess sites of reactivity, primarily through radical-mediated processes or oxidation.

Radical Functionalization of Alkyl Groups

The alkyl substituents can be functionalized through radical pathways. The methyl group at C4 is at a benzylic position, making its C-H bonds weaker and more susceptible to radical abstraction. It can undergo selective halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.

The cyclopentyl group's C-H bonds, being secondary, are less reactive than the benzylic methyl C-H bonds but can still be functionalized. Modern copper-catalyzed cross-coupling methods have shown that unactivated alkyl halides, including cyclopentyl chloride and bromide, can be effectively coupled with various nucleophiles via a radical mechanism. acs.orgchemcess.com This suggests that a halogenated derivative of this compound could undergo further functionalization at the cyclopentyl ring. Radical trapping experiments in related systems confirm the involvement of alkyl radical intermediates. chemcess.com

Oxidation of Alkyl Chains

While mild oxidation of aminophenols typically affects the aromatic ring to yield colored quinoid structures, the alkyl side chains can be oxidized under more forceful conditions. The benzylic methyl group is the most likely site for oxidation. Strong oxidizing agents, such as hot potassium permanganate (KMnO₄) or chromic acid, can oxidize the methyl group to a carboxylic acid. The cyclopentyl group is more resistant to oxidation, though very harsh conditions could lead to ring-opening. The presence of the strongly activating amino and hydroxyl groups complicates this reaction, as they are also sensitive to oxidation, often leading to polymerization or degradation of the aromatic ring. Therefore, protection of these groups would likely be necessary before attempting side-chain oxidation.

Reaction Mechanisms and Kinetics

Detailed studies on the reaction mechanisms and kinetics of this compound have not been reported. Scientific investigation into how this compound behaves in chemical reactions, the pathways it follows, and the speeds of these transformations is currently absent from the available body of chemical research.

There is no available research that provides a transition state analysis for any key reactions involving this compound. The transition state, which is the highest energy point in a reaction coordinate, is crucial for understanding reaction mechanisms and rates. However, computational or experimental studies to elucidate the geometry, energy, and vibrational frequencies of transition states in reactions of this compound have not been published.

Due to the lack of experimental or computational data, a data table for transition state analysis cannot be generated.

Similarly, there is a lack of published data on the reaction rate determinations for this compound. The rates of chemical reactions involving this compound under various conditions (e.g., temperature, concentration, catalyst) have not been experimentally measured or reported.

Furthermore, no studies on the kinetic isotope effects (KIE) for reactions of this compound are present in the scientific literature. KIE studies, which involve substituting an atom with one of its isotopes and observing the effect on the reaction rate, are a powerful tool for determining reaction mechanisms. The absence of such studies means that this aspect of its reactivity remains unexplored.

Given the absence of research in this area, a data table for reaction rate determinations and kinetic isotope effects cannot be provided.

Derivatization and Chemical Modification of 5 Amino 2 Cyclopentyl 4 Methylphenol

Synthesis of Phenolic Ethers and Esters

The hydroxyl group of 5-Amino-2-cyclopentyl-4-methylphenol can be readily converted into ethers and esters through well-established synthetic methodologies. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for modifying the compound's physical and biological properties.

Phenolic Ethers: The synthesis of phenolic ethers from this compound can be achieved via the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group with a strong base, such as sodium hydride (NaH) or a carbonate, to form the corresponding phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents to yield the desired ether. The reaction is typically carried out in a polar aprotic solvent. Given the presence of the amino group, which is also nucleophilic, careful selection of reagents and reaction conditions is necessary to favor O-alkylation over N-alkylation. umich.edu

Phenolic Esters: Esterification of the phenolic hydroxyl group can be accomplished through several methods. A common approach is the reaction with an acyl halide or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the acid byproduct. Alternatively, carboxylic acids can be coupled with the phenol (B47542) using a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl). tsijournals.com Enzymatic methods using lipases have also been employed for the chemoselective acylation of aminophenols. acs.org

Below is a table summarizing these transformations:

| Derivative | Reaction Type | Typical Reagents | Product Structure (General) |

| Phenolic Ether | Williamson Ether Synthesis | 1. Base (e.g., K₂CO₃, NaH) 2. Alkyl Halide (R-X) | |

| Phenolic Ester | Acylation | Acyl Halide (RCOCl) or Anhydride ((RCO)₂O) with Base |

R represents an alkyl or aryl group.

Formation of Amides, Ureas, and Thioureas from the Amino Group

The primary amino group in this compound is a versatile functional handle for the synthesis of various nitrogen-containing derivatives, including amides, ureas, and thioureas. In reactions involving both the amino and hydroxyl groups, the amino group typically exhibits higher nucleophilicity, allowing for selective derivatization. quora.com

The amino group of this compound readily undergoes acylation with carboxylic acid derivatives such as acyl chlorides or acid anhydrides to form stable amide linkages. This reaction, often referred to as N-acylation, is typically carried out in the presence of a base to neutralize the acidic byproduct. The selective N-acylation of aminophenols is a common transformation, as the amino group is generally a better nucleophile than the phenolic hydroxyl group. quora.comyoutube.com This chemoselectivity is crucial in syntheses where protection of the amino group is required before further modification of the molecule. google.comarabjchem.org

The general reaction is as follows: Reaction of this compound with an acyl chloride to form an N-acyl derivative (amide).

The nucleophilic amino group can also react with isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S) to form substituted ureas and thioureas, respectively. These reactions are generally high-yielding and proceed under mild conditions, often without the need for a catalyst. google.comorganic-chemistry.org The addition of the amine to the electrophilic carbon atom of the isocyanate or isothiocyanate is a rapid process. nih.govrsc.org This method provides a straightforward route to a wide array of urea (B33335) and thiourea (B124793) derivatives, which are of interest for their diverse biological activities and as intermediates in the synthesis of other compounds. rsc.orgorganic-chemistry.org

The following table outlines the synthesis of these derivatives:

| Derivative | Reactant | General Reaction |

| Amide | Acyl Chloride (RCOCl) | |

| Urea | Isocyanate (R-NCO) | |

| Thiourea | Isothiocyanate (R-NCS) |

R represents an alkyl or aryl group.

Cyclization Reactions Involving Multiple Functional Groups

The presence of both an amino and a hydroxyl group on the aromatic ring of aminophenol derivatives allows for the construction of various heterocyclic ring systems through intramolecular cyclization reactions. These reactions are of significant interest as they lead to the formation of scaffolds that are prevalent in medicinal chemistry and materials science.

A prominent example of such cyclization is the formation of benzoxazoles. However, this specific reaction requires the amino and hydroxyl groups to be in an ortho relationship to one another. In the case of this compound, the hydroxyl group is at position 1 and the amino group is at position 5, placing them in a meta arrangement. Therefore, direct intramolecular cyclization to form a benzoxazole (B165842) is not feasible with this particular isomer.

For an ortho-aminophenol derivative, such as 2-amino-5-cyclopentyl-4-methylphenol, the synthesis of a benzoxazole ring can be readily achieved. Common methods involve the condensation of the o-aminophenol with a carboxylic acid or its derivatives (such as acyl chlorides, esters, or nitriles) under acidic or high-temperature conditions. A variety of catalysts, including polyphosphoric acid (PPA) and various metal catalysts, can facilitate this transformation. The reaction proceeds through the initial formation of an amide or imine intermediate, followed by an intramolecular cyclization and dehydration to yield the benzoxazole ring system.

Introduction of Additional Functionality onto the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the presence of four electron-donating groups: a hydroxyl group, an amino group, a cyclopentyl group, and a methyl group. The hydroxyl and amino groups are powerful activating, ortho, para-directing substituents. ucalgary.cabyjus.combritannica.comquora.com The alkyl groups (cyclopentyl and methyl) are also activating and ortho, para-directing, albeit to a lesser extent. libretexts.org

The positions on the aromatic ring available for substitution are C3 and C6. The directing effects of the existing substituents will determine the regioselectivity of electrophilic substitution reactions.

The hydroxyl group at C1 directs to C2 (blocked), C4 (blocked), and C6.

The amino group at C5 directs to C4 (blocked) and C6.

The cyclopentyl group at C2 directs to C3 and C5 (blocked).

The methyl group at C4 directs to C3 and C5 (blocked).

Considering the cumulative directing effects, the C6 position is strongly activated by both the hydroxyl and amino groups, making it the most probable site for electrophilic attack. The C3 position is activated by the adjacent alkyl groups and is also a potential site for substitution. Steric hindrance from the adjacent cyclopentyl group at C2 might influence the substitution at C3.

Common electrophilic aromatic substitution reactions that could be performed on this molecule include:

Halogenation: Reaction with halogens (e.g., Br₂ in a non-polar solvent) would likely lead to the introduction of a halogen atom, primarily at the C6 position. Due to the high activation of the ring, polysubstitution might occur under harsh conditions. byjus.comlibretexts.org

Nitration: Nitration using dilute nitric acid could introduce a nitro group onto the ring, again, likely at the C6 position. wyzant.comgoogle.com To prevent oxidation and control the reaction, the amino group is often protected by acylation prior to nitration. wyzant.com

The table below summarizes the predicted outcomes of electrophilic substitution on this compound.

| Reaction | Electrophile | Predicted Major Product |

| Bromination | Br⁺ | 6-Bromo-5-amino-2-cyclopentyl-4-methylphenol |

| Nitration | NO₂⁺ | 5-Amino-2-cyclopentyl-4-methyl-6-nitrophenol |

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. uwindsor.cabaranlab.org In the case of this compound, both the amino and hydroxyl groups, or more commonly their protected forms, can serve as DMGs.

To effectively utilize DoM, the amino and hydroxyl functionalities are typically protected to prevent side reactions and to modulate their directing ability. Common protecting groups for the amino group include amides (e.g., pivaloyl) or carbamates, while the hydroxyl group can be protected as an ether (e.g., methoxymethyl ether) or a carbamate. uwindsor.ca The choice of protecting group and the reaction conditions, including the organolithium reagent (e.g., n-butyllithium, sec-butyllithium) and solvent, are critical in determining the site of metalation.

The bulky cyclopentyl group at the 2-position and the methyl group at the 4-position will exert significant steric influence on the regioselectivity of the metalation. Deprotonation will preferentially occur at the least sterically hindered ortho position relative to the directing group. For instance, if the protected amino group acts as the primary DMG, lithiation would be expected to occur at the C6 position. Conversely, a protected hydroxyl group would direct metalation to the C3 position. The interplay between the electronic directing effect of the DMG and the steric hindrance imposed by the existing substituents is a key consideration in predicting the outcome of DoM reactions on this substrate.

The resulting ortho-lithiated species is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. This enables the synthesis of a variety of derivatives that would be challenging to access through classical electrophilic aromatic substitution methods.

Table 1: Potential Electrophiles for Quenching ortho-Lithiated this compound Derivatives

| Electrophile | Introduced Functional Group |

| Alkyl halides (e.g., CH₃I) | Alkyl |

| Aldehydes (e.g., CH₂O) | Hydroxymethyl |

| Ketones (e.g., acetone) | Hydroxyalkyl |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (CH₃S)₂) | Methylthio |

| Iodine (I₂) | Iodo |

| Chlorotrimethylsilane | Trimethylsilyl (B98337) |

Cross-Coupling Reactions for Further Substitutionnih.gov

Cross-coupling reactions, particularly those catalyzed by transition metals like palladium, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govscilit.com For this compound, these reactions offer numerous possibilities for introducing further diversity into its structure.

To participate in cross-coupling reactions, the aminophenol must first be functionalized with a suitable group, such as a halide (Br, I) or a triflate. This can be achieved through electrophilic halogenation or by conversion of the phenolic hydroxyl group into a triflate. The resulting aryl halide or triflate can then be coupled with a variety of partners.

For instance, a Suzuki-Miyaura coupling could be employed to introduce new aryl or vinyl substituents by reacting the halogenated aminophenol with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net Similarly, Buchwald-Hartwig amination would allow for the formation of new C-N bonds, introducing secondary or tertiary amine functionalities. Other notable cross-coupling reactions applicable to this system include the Sonogashira coupling for the introduction of alkynyl groups and the Heck reaction for vinylation.

The amino and hydroxyl groups on the ring can also participate directly in certain cross-coupling reactions. For example, the amino group can undergo N-arylation via Buchwald-Hartwig amination, and the phenolic hydroxyl can participate in O-arylation reactions. The chemoselectivity of these reactions (N- vs. O-arylation) can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org

Table 2: Representative Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

| Suzuki-Miyaura | Aryl/vinyl boronic acid or ester + Aryl halide/triflate | Pd(OAc)₂, PPh₃, Base | C-C |

| Buchwald-Hartwig Amination | Amine + Aryl halide/triflate | Pd₂(dba)₃, Ligand, Base | C-N |

| Sonogashira | Terminal alkyne + Aryl halide/triflate | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp²-sp) |

| Heck | Alkene + Aryl halide/triflate | Pd(OAc)₂, PPh₃, Base | C-C (vinyl) |

Polymerization and Non-Biological Material Precursor Applications

The functional groups present in this compound make it a promising candidate as a monomer for the synthesis of functional polymers and as a precursor for advanced materials. The amino and hydroxyl groups provide reactive sites for polymerization, while the substituted aromatic core can impart desirable properties such as thermal stability and specific electronic characteristics to the resulting materials.

Polycondensation or Polymerization through Functional Groups

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, allows it to undergo polycondensation reactions to form polymers such as polyethers, polyesters, polyamides, or polyimides, depending on the comonomer used. For instance, reaction with diacyl chlorides could lead to the formation of poly(ester-amide)s.

Furthermore, oxidative polymerization of substituted phenols is a known method for producing polymers with interesting electronic and antioxidant properties. nih.gov Enzymatic polymerization, often utilizing peroxidases, provides a green and efficient route to such polymers. scilit.com The bulky cyclopentyl and methyl substituents on the phenol ring would likely influence the polymerization process and the properties of the resulting polymer, potentially leading to materials with enhanced solubility in organic solvents and modified chain packing. Ring-opening metathesis polymerization (ROMP) of cyclopentene-functionalized monomers is another avenue for creating functional polymers, suggesting that the cyclopentyl group itself could be a site for further polymerization strategies. researchgate.net

Incorporation into Advanced Materials (e.g., dyes, functional polymers)

Aminophenols are well-established precursors in the synthesis of dyes, particularly azo dyes. scialert.netcuhk.edu.hkresearchgate.net The amino group of this compound can be diazotized and then coupled with various aromatic compounds to produce a wide range of colored substances. The specific shade and properties of the resulting dye would be influenced by the substitution pattern of the aminophenol, including the cyclopentyl and methyl groups, which could affect the dye's solubility, lightfastness, and affinity for different substrates. 2-Aminophenol (B121084), a related compound, is a known intermediate in the synthesis of metal-complex dyes. wikipedia.org

In the realm of functional polymers, the incorporation of the this compound moiety could lead to materials with tailored properties. For example, polymers containing phenolic hydroxyl groups often exhibit antioxidant activity. nih.gov The presence of the amino group provides a site for further functionalization, allowing for the attachment of other chemical entities to the polymer backbone. The synthesis of functional biodegradable polymers through ring-opening polymerization of monomers with unprotected functional groups is an area of active research, and this aminophenol could serve as a valuable building block in such systems. rsc.org The development of biobased phenols for the synthesis of functional monomers is also gaining attention as a sustainable approach to new polymer materials. rsc.org

Table 3: Potential Applications in Advanced Materials

| Material Class | Synthetic Strategy | Potential Properties/Applications |

| Azo Dyes | Diazotization of the amino group followed by azo coupling | Colored compounds for textiles, printing, and imaging |

| Functional Polymers | Polycondensation, Oxidative polymerization | Materials with antioxidant properties, thermal stability, processability |

| Polymer Additives | Incorporation into existing polymer backbones | Enhancing properties like UV stability or flame retardancy |

| Precursors for Heterocycles | Intramolecular cyclization reactions | Synthesis of benzoxazoles or other heterocyclic systems with potential biological or material applications |

Theoretical and Computational Chemistry Studies of 5 Amino 2 Cyclopentyl 4 Methylphenol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 5-Amino-2-cyclopentyl-4-methylphenol, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be utilized to determine its most stable three-dimensional conformation (geometry optimization). This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The MEP map reveals the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is vital for predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties from DFT Calculations (Note: This table is illustrative and contains placeholder data as specific studies on this compound are not available.)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.8 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |

Ab Initio Methods for High-Accuracy Energy Calculations

For even greater accuracy in energy calculations, ab initio methods can be employed. These methods are based on first principles of quantum mechanics without the use of empirical parameters. Techniques like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)) theory with extensive basis sets provide highly accurate single-point energy calculations on the DFT-optimized geometry. While computationally more demanding, these methods are the gold standard for obtaining precise energetic information, which is critical for accurately predicting reaction thermodynamics and mechanisms involving this compound.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a way to study the behavior of molecules over time, including their flexibility and interactions with their environment.

Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational studies can model these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating how a solvent might alter the electronic structure and stability of this compound.

Explicit solvent models, used in MD simulations, involve surrounding the molecule of interest with a large number of individual solvent molecules (e.g., water). This method provides a more detailed and dynamic picture of solute-solvent interactions, including the formation of hydrogen bonds between the amino and hydroxyl groups of the phenol (B47542) and the solvent molecules. Such simulations can predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Studies on similar phenolic compounds have shown that polar protic solvents can significantly stabilize the molecule and influence its electronic properties. researchgate.netresearchgate.net

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting various types of spectra. For this compound, the following spectroscopic properties could be computationally predicted:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule at its optimized geometry, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum, such as the stretching frequencies of the O-H, N-H, and C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts are invaluable for interpreting experimental NMR spectra and confirming the structure of the molecule.

UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths. researchgate.netresearchgate.net These calculations can predict the wavelength of maximum absorption (λmax) in the UV-visible spectrum, providing insights into the electronic transitions occurring within the molecule. The solvent can also be included in these calculations to predict solvatochromic shifts.

Table 2: Predicted Spectroscopic Data (Note: This table is illustrative and contains placeholder data as specific studies on this compound are not available.)

| Spectroscopy | Predicted Feature | Corresponding Functional Group/Atom |

|---|---|---|

| IR | ~3400 cm⁻¹ | O-H stretch |

| IR | ~3300 cm⁻¹ | N-H stretch |

| ¹H NMR | ~8.5 ppm | Phenolic -OH proton |

| ¹³C NMR | ~150 ppm | Carbon attached to -OH group |

Computational NMR Chemical Shift Prediction

No published studies containing predicted ¹H or ¹³C NMR chemical shifts for This compound were found.

Simulated IR and UV-Vis Spectra

There are no available simulated Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound derived from computational models.

Reaction Mechanism Elucidation via Computational Pathways

Detailed computational explorations of reaction mechanisms involving This compound , including transition state searches and energy barrier determinations, are not present in the surveyed literature.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Specific data from transition state searches or IRC analyses for reactions involving this molecule are unavailable.

Energy Barrier Determination

No computationally determined energy barriers for reactions with This compound have been reported.

Structure-Property Relationships from a Theoretical Perspective (non-biological properties)

A theoretical analysis of the relationship between the molecular structure of This compound and its non-biological properties, such as reactivity, has not been the subject of published research.

Relationship between Molecular Structure and Reactivity

Without computational studies, a detailed discussion on how the cyclopentyl, amino, methyl, and hydroxyl groups electronically and sterically influence the reactivity of the phenol ring from a theoretical standpoint cannot be constructed.

Electronic Effects of Substituents

The electronic properties of the phenol ring in this compound are significantly influenced by the nature and position of its substituents: the amino (-NH2), cyclopentyl, and methyl (-CH3) groups. These groups modulate the electron density distribution within the aromatic ring and influence the molecule's reactivity and spectral characteristics. Theoretical and computational chemistry studies, often employing methods like Density Functional Theory (DFT), provide valuable insights into these electronic effects by analyzing molecular orbitals and charge distributions.

The amino group at position 5 is a potent electron-donating group (EDG) due to the resonance effect (or mesomeric effect). The lone pair of electrons on the nitrogen atom can be delocalized into the π-system of the benzene (B151609) ring, thereby increasing the electron density, particularly at the ortho and para positions relative to the amino group. This delocalization enhances the nucleophilicity of the aromatic ring. Computational analyses, such as second-order perturbation analyses, can reveal substantial delocalization of nonbonding electrons from substituents onto the phenyl ring, which increases its electron density doaj.org. The presence of an amino group is known to enhance substituent effects compared to unsubstituted parent molecules nih.gov.

The interplay of these substituent effects determines the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The introduction of electron-donating groups generally leads to an increase in the HOMO energy, which is directly related to the ionization potential and characterizes the molecule's susceptibility to electrophilic attack sid.ir. A higher HOMO energy indicates that the molecule is more easily oxidized and more reactive towards electrophiles. Conversely, the energy of the LUMO can also be affected, and the difference between the HOMO and LUMO energies (the HOMO-LUMO gap) is a critical parameter in determining the molecule's electronic absorption properties and kinetic stability sid.irresearchgate.net. The strong electron-donating nature of the substituents on this compound would be expected to result in a relatively high HOMO energy and a modified HOMO-LUMO gap compared to unsubstituted phenol.

Below is a summary of the electronic effects of the substituents on the phenol ring.

| Substituent | Position | Electronic Effect | Primary Mechanism | Expected Impact on Phenol Ring |

| Amino (-NH2) | 5 | Strong Electron-Donating | +R (Resonance) > -I (Inductive) | Strong activation, increased electron density |

| Cyclopentyl | 2 | Weak Electron-Donating | +I (Inductive) | Weak activation, increased electron density |

| Methyl (-CH3) | 4 | Weak Electron-Donating | +I (Inductive) | Weak activation, increased electron density |

The following table outlines the anticipated impact of these substituents on key quantum chemical descriptors based on general principles observed in related compounds.

| Quantum Chemical Descriptor | Expected Effect of Substituents | Rationale |

| HOMO Energy | Increase | The presence of multiple electron-donating groups raises the energy of the highest occupied molecular orbital, making the molecule more susceptible to electrophilic attack sid.ir. |

| LUMO Energy | Slight Increase/Decrease | The effect on the LUMO is generally less pronounced than on the HOMO for EDGs. The exact change would depend on the interplay of inductive and resonance effects sid.ir. |

| HOMO-LUMO Gap (ΔE) | Decrease | The significant increase in HOMO energy typically leads to a smaller energy gap, which can affect the molecule's electronic spectra sid.irresearchgate.net. |

| Molecular Dipole Moment | Altered | The asymmetrical substitution pattern will result in a net molecular dipole moment, influenced by the vector sum of the bond moments of the individual substituents. |

Advanced Analytical Methodologies for the Detection and Quantification of 5 Amino 2 Cyclopentyl 4 Methylphenol in Chemical Systems

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 5-Amino-2-cyclopentyl-4-methylphenol from complex mixtures, including reaction intermediates, byproducts, and degradation products. The choice of technique depends on the compound's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring its formation or consumption during chemical reactions. google.com A robust HPLC method separates the target analyte from impurities with high resolution and sensitivity.

Method development typically begins with reversed-phase chromatography, given the moderate polarity of the aminophenol structure. A C18 stationary phase is a common starting point, offering a good balance of hydrophobic interactions. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govsielc.comsielc.com The buffer's pH is a critical parameter, as it controls the ionization state of the amino and phenolic groups, thereby influencing retention time and peak shape. For aminophenols, a slightly acidic to neutral pH is often optimal to ensure the amino group is protonated, leading to good peak symmetry.

For purity analysis, gradient elution is frequently employed to separate compounds with a wide range of polarities. Reaction monitoring can often be accomplished using a faster isocratic method once the retention times of reactants, intermediates, and products are known. sielc.com Detection is commonly performed using a UV detector, with the wavelength set near the maximum absorbance of the phenol (B47542) chromophore, typically around 275-285 nm. nih.govsielc.com Validation of the method in accordance with ICH guidelines is essential to ensure linearity, accuracy, precision, and robustness. nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure consistent ionization of the analyte. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. |

| Gradient | 5% to 95% B over 20 minutes | Elutes a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this dimension. nih.gov |

| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

| Detection | UV at 280 nm | Phenolic compounds typically exhibit strong absorbance in this region. nih.gov |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. epa.gov Due to the polar amino and hydroxyl groups, this compound has low volatility and may exhibit poor peak shape or thermal degradation in a standard GC system. Therefore, derivatization is typically required to convert the polar functional groups into less polar, more volatile moieties. oup.comoup.com

Common derivatization strategies for aminophenols include:

Acetylation: Reacting the compound with an acetylating agent like acetic anhydride (B1165640) to form ester and amide derivatives. oup.com

Silylation: Using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.

Acylation: Using reagents like trifluoroacetic anhydride to create trifluoroacetylated products, which are highly volatile and sensitive to electron capture detection (ECD). oup.com

Once derivatized, the compound can be analyzed on a low-to-mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent). ingentaconnect.com A Flame Ionization Detector (FID) provides a robust and linear response for general-purpose quantification, while an ECD can be used for halogenated derivatives to achieve very low detection limits. oup.comoup.com

Table 2: Common Derivatization Agents for GC Analysis of Aminophenols

| Derivatizing Agent | Target Functional Group(s) | Resulting Derivative | Key Advantages |

| Acetic Anhydride | Amino, Hydroxyl | Acetate ester, Acetamide | Simple, quantitative reaction. oup.com |

| BSTFA or MSTFA | Amino, Hydroxyl | Trimethylsilyl (TMS) ether/amine | Forms stable, volatile derivatives. |

| Trifluoroacetic Anhydride | Amino, Hydroxyl | Trifluoroacetate ester/amide | Increases volatility; suitable for ECD. oup.com |

| Pentafluorobenzyl Bromide (PFBBr) | Hydroxyl | Pentafluorobenzyl ether | Creates derivatives with high ECD response. epa.gov |

Supercritical Fluid Chromatography (SFC) for Separation of Isomers

Supercritical Fluid Chromatography (SFC) is a powerful technique that bridges the gap between gas and liquid chromatography. It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com SFC is particularly advantageous for the separation of isomers, including enantiomers and diastereomers, due to its high efficiency, speed, and reduced consumption of organic solvents compared to normal-phase HPLC. sphinxsai.comamericanpharmaceuticalreview.comchromatographytoday.com

For the separation of potential stereoisomers of this compound, which has chiral centers, SFC with a chiral stationary phase (CSP) is the method of choice. americanpharmaceuticalreview.com Method development involves screening a variety of CSPs, such as those based on polysaccharide derivatives (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)), to find a column that provides sufficient enantioselectivity. fagg.be

The mobile phase in SFC typically consists of supercritical CO2 mixed with a small amount of an organic modifier, such as methanol or ethanol, to increase the elution strength. researchgate.netscirp.org Additives like diethylamine or trifluoroacetic acid may be incorporated into the modifier to improve the peak shape of basic or acidic analytes, respectively. The high diffusivity and low viscosity of the supercritical fluid mobile phase allow for rapid separations and faster column equilibration. chromatographyonline.comchromatographytoday.com

Table 3: Typical Screening Conditions for SFC Isomer Separation

| Parameter | Condition | Purpose |

| Columns | Various Chiral Stationary Phases (e.g., Chiralpak IA, AD) | To screen for the best enantioselective interactions. fagg.be |

| Mobile Phase | Supercritical CO₂ with a co-solvent gradient (e.g., 5-40% Methanol) | To find the optimal mobile phase strength for retention and resolution. |

| Additives | 0.1% Diethylamine (for basic compounds) or 0.1% TFA (for acidic compounds) | To improve peak shape and minimize tailing. |

| Back Pressure | 150 bar | Maintains the CO₂ in its supercritical state. researchgate.net |

| Temperature | 40 °C | Influences selectivity and efficiency. researchgate.net |

| Flow Rate | 2-4 mL/min | Allows for rapid screening due to low mobile phase viscosity. |

| Detection | UV-Vis Diode Array Detector (DAD) | Monitors the elution of separated isomers. |

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method with a spectroscopic detector, are indispensable for providing both quantitative data and definitive structural information.

GC-MS and LC-MS for Mixture Analysis and Trace Detection in Chemical Matrices

Coupling chromatography with mass spectrometry (MS) provides a powerful tool for the analysis of this compound in complex chemical matrices. The mass spectrometer serves as a highly selective and sensitive detector, capable of identifying compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying the volatile derivatives of the target compound. Following separation on the GC column, the eluting compounds enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI generates a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident identification through library searching or spectral interpretation. GC-MS is highly effective for separating and identifying isomers and for detecting trace-level impurities. irjet.netresearchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is used for the direct analysis of the underivatized compound. nih.gov The eluent from the HPLC column is introduced into an ion source, most commonly an Electrospray Ionization (ESI) source, which is a soft ionization technique that typically produces a protonated molecular ion [M+H]+. nih.gov This provides molecular weight information. By using tandem mass spectrometry (LC-MS/MS), the molecular ion can be fragmented to produce characteristic product ions, enabling highly selective and sensitive quantification through Selected Reaction Monitoring (SRM). This approach is excellent for trace detection in complex matrices like process streams or environmental samples. nih.govmdpi.com

Table 4: Comparison of GC-MS and LC-MS for Analysis of this compound

| Feature | GC-MS | LC-MS/MS |

| Sample Prep | Derivatization required to increase volatility. oup.com | Often requires only dilution ("dilute and shoot"). |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI) nih.gov |

| Mass Info | Provides molecular ion and rich fragmentation pattern for structural ID. | Provides molecular weight; tandem MS needed for structural fragments. |

| Selectivity | High chromatographic resolution. | High selectivity from mass filtering (SRM/MRM). nih.gov |

| Sensitivity | Good, can reach ppb levels. | Excellent, can reach ppt levels. nih.gov |

| Application | Purity testing, identification of volatile impurities. | Trace detection in complex matrices, quantification in biofluids. nih.gov |

LC-NMR for Structural Confirmation in Complex Chemical Mixtures

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a definitive technique for unambiguous structure elucidation of compounds within a mixture. wisdomlib.org By directly coupling an HPLC system to an NMR spectrometer, it is possible to acquire NMR spectra of analytes as they elute from the column. jpsbr.orgsumitomo-chem.co.jp This is particularly valuable for identifying unknown impurities, degradation products, or metabolites of this compound without the need for prior isolation and purification. wisdomlib.org

In a typical LC-NMR experiment, the HPLC separation is performed, and when a peak of interest is detected (usually by a UV detector), the flow can be diverted into the NMR flow probe. nih.gov Data can be acquired in two main modes:

On-flow: NMR spectra are acquired continuously as the peak passes through the probe. This is suitable for high-concentration analytes. nih.gov

Stopped-flow: The chromatographic flow is halted when the peak maximum is inside the NMR probe, allowing for extended acquisition times to obtain high-quality 1D and 2D NMR spectra (e.g., COSY, HSQC) for complete structural confirmation. wiley.com

Modern LC-NMR systems often incorporate solid-phase extraction (SPE) cartridges to trap peaks of interest, which can then be eluted with a fully deuterated solvent into the NMR, eliminating signals from the HPLC mobile phase. nih.gov The coupling of LC with both MS and NMR (LC-MS-NMR) provides complementary information on molecular weight and detailed structure, making it a powerful platform for comprehensive chemical analysis. wiley.comnih.gov

Table 5: Applications of LC-NMR in the Analysis of Chemical Systems

| Application | LC-NMR Capability | Benefit |

| Impurity Identification | Provides full 1D and 2D NMR spectra of an unknown peak in a chromatogram. | Unambiguous structural elucidation without isolating the impurity. wisdomlib.org |

| Metabolite Characterization | Differentiates and identifies isomers (e.g., positional isomers) that may have identical mass spectra. | Confirms the exact site of metabolic modification on the parent molecule. |

| Forced Degradation Studies | Elucidates the structures of degradation products formed under stress conditions (acid, base, oxidation). | Provides insight into the stability of the compound and its degradation pathways. |

| Natural Product Analysis | Directly identifies known and new compounds in complex natural extracts. | Accelerates the discovery and characterization of natural products. nih.gov |

Spectrophotometric Methods for Quantification

Spectrophotometric methods are a cornerstone of analytical chemistry, providing robust and accessible means for quantifying chemical compounds. These techniques rely on the principle that molecules absorb light at specific wavelengths. For a compound like this compound, which contains a substituted phenol ring, these methods are particularly applicable due to the inherent chromophoric nature of the aromatic system. The concentration of an analyte in a solution can be determined by measuring the amount of light it absorbs.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum (200-800 nm). pro-analytics.nettechnologynetworks.com The quantification is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. pro-analytics.net

The principle relies on passing a beam of light through a sample and measuring the intensity of the light that is transmitted. pro-analytics.net The absorbance (A) is directly proportional to the concentration (c) of the analyte, the path length of the light through the sample (l), and the molar absorptivity (ε), a constant specific to the compound at a given wavelength (λ).

Beer-Lambert Law: A = εlc

For this compound, the phenolic ring and the amino group substituents act as chromophores, allowing it to absorb UV light. The wavelength of maximum absorbance (λmax) is a critical parameter for analysis, as measurements at this wavelength provide the highest sensitivity and minimize deviations from the Beer-Lambert law. technologynetworks.com For structurally similar compounds like 4-aminophenol, absorption maxima are observed at wavelengths such as 194 nm, 218 nm, and 272 nm. sielc.com The specific λmax for this compound would be determined experimentally by scanning a solution of the pure compound across the UV spectrum.

To determine the concentration of an unknown sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. technologynetworks.com The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

Table 1: Example Calibration Data for a Substituted Phenol using UV-Vis Spectrophotometry This interactive table provides hypothetical calibration data for a compound structurally analogous to this compound, measured at its λmax in a 1 cm cuvette.

| Standard Concentration (µg/mL) | Absorbance (A) |

|---|---|

| 1.0 | 0.112 |

| 2.5 | 0.278 |

| 5.0 | 0.559 |

| 7.5 | 0.841 |

Fluorimetry for Highly Sensitive Detection

Fluorimetry, or fluorescence spectroscopy, is an analytical technique that offers significantly higher sensitivity than absorption spectrophotometry. It is used for detecting and quantifying molecules that fluoresce—that is, molecules that re-emit light after absorbing it. The process involves exciting a molecule at a specific wavelength (excitation wavelength, λex) and measuring the light it emits at a longer wavelength (emission wavelength, λem).

The high sensitivity of fluorimetry stems from the fact that the emitted fluorescence signal is measured against a dark background, making it possible to detect very low concentrations of the analyte. While not all molecules are naturally fluorescent, many aromatic compounds, including certain substituted phenols and aminophenols, exhibit native fluorescence or can be chemically modified to become fluorescent. researchgate.netnih.gov For instance, the oxidation product of N-acetyl-4-aminophenol can be measured with an excitation wavelength of 255 nm and an emission wavelength of 350 nm. researchgate.net

The fluorescence intensity is typically directly proportional to the concentration of the analyte over a certain range, allowing for quantitative analysis. This method is particularly valuable when trace amounts of the compound need to be detected. For o-aminophenol, a fluorescent detection method was developed with a detection limit as low as 60 nM. nih.gov This represents a significant increase in sensitivity compared to standard UV-Vis spectrophotometry.

Table 2: Comparison of Detection Limits for Phenolic Compounds This table compares typical limits of detection (LOD) achievable with UV-Vis Spectrophotometry versus Fluorimetry for similar aminophenolic compounds.

| Analytical Method | Typical Limit of Detection (LOD) |

|---|---|

| UV-Vis Spectrophotometry | 1 - 10 µg/mL |

Derivatization Strategies for Enhanced Analytical Performance

In cases where a target analyte like this compound has a weak chromophore or lacks native fluorescence, its detection and quantification can be significantly improved through chemical derivatization. researchgate.nettandfonline.com This strategy involves reacting the analyte with a specific reagent to attach a new functional group, known as a tag, which possesses strong UV-Vis absorption (a chromophore) or fluorescence (a fluorophore). thermofisher.com This enhances the analytical signal, thereby increasing sensitivity and selectivity. scirp.org

Derivatization can target the specific functional groups present in the this compound molecule: the primary amino group (-NH₂) and the phenolic hydroxyl group (-OH).

Targeting the Amino Group: The primary amino group is a common target for derivatization. Reagents such as dansyl chloride, 9-fluorenylmethyl chloroformate (FMOC-Cl), and 4-chloro-7-nitrobenzofurazan (NBD-Cl) react with primary amines to form highly fluorescent products. tandfonline.comthermofisher.com

Dansyl Chloride: Reacts with primary amines to produce intensely fluorescent sulfonamide adducts.

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. thermofisher.commdpi-res.com

NBD-Cl: Reacts with amines to yield a yellow, highly fluorescent derivative that can be measured spectrofluorimetrically with excitation around 472 nm and emission at 525 nm. tandfonline.com

Targeting the Phenolic Group: The hydroxyl group of the phenol can also be derivatized.

Gibbs Reagent (2,6-dichloroquinone-4-chloroimide): Reacts with phenols to produce colored indophenol dyes, which can be quantified by visible spectrophotometry. purdue.edu

4-Nitrobenzoyl Chloride: This reagent reacts with phenols to form esters that have strong UV absorbance, improving detection limits for HPLC-UV analysis. scirp.org

These strategies not only enhance sensitivity but can also improve the chromatographic properties of the analyte for techniques like HPLC by modifying its polarity. thermofisher.com The choice of derivatization reagent depends on the analytical technique being used (spectrophotometry, fluorimetry, or chromatography) and the specific requirements for sensitivity and selectivity.

Table 3: Common Derivatization Reagents for Amines and Phenols This interactive table summarizes key derivatizing agents, their target functional groups, and the analytical advantages they confer.

| Derivatizing Agent | Target Functional Group | Tag Type | Analytical Advantage |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amine | Fluorophore | Forms highly fluorescent products for sensitive detection. thermofisher.com |

| Dansyl Chloride | Primary/Secondary Amine | Fluorophore | Creates stable, strongly fluorescent derivatives. thermofisher.com |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary/Secondary Amine | Fluorophore | Produces derivatives with strong fluorescence in the visible spectrum. tandfonline.com |

| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary/Secondary Amine | Fluorophore | Attaches a highly fluorescent tag suitable for HPLC. thermofisher.com |

| Gibbs Reagent | Phenolic Hydroxyl | Chromophore | Forms a colored indophenol dye for visible spectrophotometry. purdue.edu |

Future Research Directions and Unexplored Avenues for 5 Amino 2 Cyclopentyl 4 Methylphenol

Development of Novel and Sustainable Synthetic Routes

The synthesis of substituted aminophenols is a mature field, yet there remains a continuous drive for more sustainable and efficient methodologies. Traditional routes often rely on harsh conditions or environmentally challenging reagents. Future research could focus on greener alternatives for the synthesis of 5-Amino-2-cyclopentyl-4-methylphenol.

One promising avenue is the exploration of biocatalysis. The use of whole-cell systems or isolated enzymes, such as hydroxylaminobenzene mutase, has shown potential for the synthesis of novel ortho-aminophenols from nitroaromatic compounds. dtic.mil This approach could be adapted for the synthesis of this compound, offering a more environmentally benign pathway.

Additionally, flow chemistry presents an opportunity for a continuous and scalable synthesis. Combining immobilized metal catalysts with biocatalysts in a flow-through system could enable the efficient conversion of nitroaromatic precursors to the desired aminophenol. dtic.mil Furthermore, developing catalytic systems that avoid the use of heavy metals and utilize more abundant and less toxic catalysts is a key goal for sustainable chemistry. Research into novel, metal-free catalytic systems for amination and hydroxylation of aromatic rings could provide a breakthrough in the synthesis of this and other similar compounds.

Exploration of Advanced Catalytic Transformations and Selectivity Control

The aminophenol moiety is a versatile platform for catalysis. The redox-active nature of o-aminophenol ligands allows them to act as electron reservoirs, facilitating a range of catalytic transformations. derpharmachemica.com Future research could investigate the potential of this compound and its derivatives as ligands for transition metal complexes. These complexes could be explored for their catalytic activity in various reactions, including:

Oxidative C-C bond cleavage: Mimicking enzymatic reactions to achieve selective bond cleavage under mild conditions. derpharmachemica.com

C-C and C-N bond forming reactions: Developing catalysts for cross-coupling reactions, which are fundamental in organic synthesis. derpharmachemica.com

Small molecule activation: Investigating the activation of molecules like oxygen, carbon dioxide, and hydrogen for various chemical transformations. derpharmachemica.com

The cyclopentyl and methyl substituents on the aromatic ring of this compound could offer unique steric and electronic properties to the resulting metal complexes, potentially leading to enhanced catalytic activity and selectivity compared to simpler aminophenol ligands.

Investigation of its Role in Supramolecular Chemistry or Self-Assembly

The presence of both amino (-NH2) and hydroxyl (-OH) groups makes this compound an excellent candidate for studies in supramolecular chemistry. These functional groups can act as both hydrogen bond donors and acceptors, enabling the formation of intricate hydrogen-bonding networks.

Future research could focus on the crystal engineering of this compound, exploring the formation of different supramolecular synthons, such as infinite chains, squares, and chair-like motifs, which are commonly observed in the crystal structures of other aminophenols. researchgate.netresearchgate.net The bulky cyclopentyl group is expected to play a significant role in directing the self-assembly process, potentially leading to the formation of novel and complex supramolecular architectures.

The study of co-crystals, where this compound is combined with other molecules, could also be a fruitful area of research. By carefully selecting co-formers, it may be possible to design materials with specific properties, such as desired crystal packing or enhanced stability.

Applications in Non-Biological Functional Materials

The unique combination of functional groups in this compound makes it a promising building block for a variety of non-biological functional materials.

As a monomer, it could be used in the synthesis of novel polymers. Polyaniline and its derivatives, which can be synthesized from aminophenols, are known for their electrical conductivity and have applications in sensors and electronic devices. mdpi.comresearchgate.net The incorporation of the cyclopentyl and methyl groups could be used to tune the solubility, processability, and electronic properties of the resulting polymers. For instance, poly(m-aminophenol) has been synthesized and further modified to create cross-linked structures with potential applications in various material technologies. tandfonline.com